molecular formula C22H24N2O4S2 B15109251 N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

Cat. No.: B15109251
M. Wt: 444.6 g/mol
InChI Key: LMKWQTYCBJLRIX-UHFFFAOYSA-N
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Description

N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves multiple stepsThe reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), with reagents such as p-hydroxybenzaldehyde and 2-amino-5-nitrothiazole . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown potential in several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves its interaction with various molecular targets. It has been shown to inhibit enzymes like glycogen synthase kinase 3β (GSK-3β), which plays a role in neurodegenerative diseases . The compound also affects signaling pathways involved in cell growth and apoptosis, contributing to its antitumor properties.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide stands out due to its unique combination of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H24N2O4S2

Molecular Weight

444.6 g/mol

IUPAC Name

N-[3-[(4-methoxyphenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide

InChI

InChI=1S/C22H24N2O4S2/c1-28-18-10-7-17(8-11-18)13-24-19-14-30(26,27)15-20(19)29-22(24)23-21(25)12-9-16-5-3-2-4-6-16/h2-8,10-11,19-20H,9,12-15H2,1H3

InChI Key

LMKWQTYCBJLRIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3CS(=O)(=O)CC3SC2=NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

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